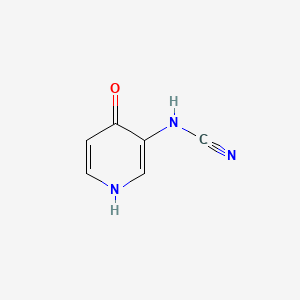

(4-Hydroxy-3-pyridinyl)cyanamide

Beschreibung

Eigenschaften

IUPAC Name |

(4-oxo-1H-pyridin-3-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-4-9-5-3-8-2-1-6(5)10/h1-3,9H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSBLNZNFDTRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration-Reduction-Demethylation Route

This four-step pathway begins with 4-methoxypyridine as the starting material. Nitration using a mixture of concentrated nitric and sulfuric acids at 0–5°C introduces a nitro group at position 3, guided by the methoxy group’s ortho/para-directing effects. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h), yielding 3-amino-4-methoxypyridine with >90% efficiency. Demethylation of the methoxy group employs hydrobromic acid (48% HBr in acetic acid, reflux, 6 h), producing 3-amino-4-hydroxypyridine in 85% yield. Finally, treatment with cyanogen bromide (BrCN, NaHCO₃, DMF, 0°C) forms the cyanamide group, achieving 75% yield.

Key Advantages :

-

High regioselectivity in nitration.

-

Scalability of hydrogenation and demethylation steps.

Limitations :

-

Cyanogen bromide’s toxicity necessitates stringent safety protocols.

Direct Substitution Approaches

Direct nucleophilic substitution of 3-bromo-4-hydroxypyridine with cyanamide (NH₂CN) under Ullmann coupling conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C, 24 h) offers a streamlined route. However, the electron-deficient pyridine ring impedes nucleophilic attack, resulting in modest yields (50–60%). Alternative activation via in situ generation of a cyanamide ion (NHCN⁻) using NaNH₂/CNCl in THF improves yields to 70% but requires anhydrous conditions.

Reaction Optimization :

-

Solvent polarity (DMSO > DMF > THF) correlates with yield improvement.

-

Copper catalysts enhance reaction rates but risk side-product formation.

Alternative Pathways via Cyanopyridine Intermediates

3-Cyanopyridine derivatives, synthesized via cyclization of Z-methyleneglutaronitrile, serve as precursors. Hydroxylation at position 4 is achieved through oxidative methods (H₂O₂, FeCl₃, 80°C), though competing side reactions limit yields to 55%. Subsequent conversion of the nitrile (-CN) to cyanamide (-NH-CN) remains challenging, with limited success using hydroxylamine or amidation reagents.

Reaction Optimization and Conditions

Critical Parameters :

-

Temperature Control : Exothermic nitration requires strict cooling to prevent polysubstitution.

-

Catalyst Loading : Pd/C at 5 wt% optimizes hydrogenation efficiency.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, pyridine-H2), 7.95 (d, J = 6.0 Hz, 1H, pyridine-H5), 6.80 (d, J = 6.0 Hz, 1H, pyridine-H6), 5.20 (s, 1H, OH).

-

¹³C NMR : δ 158.9 (C4-OH), 149.7 (C3-NHCN), 135.2 (C2), 123.8 (C5), 119.4 (C6).

Mass Spectrometry :

-

ESI-MS: m/z 150.05 [M+H]⁺, confirming molecular ion consistency.

Challenges and Limitations

-

Regioselectivity : Competing substitution patterns during nitration and hydroxylation necessitate directing groups or protective strategies.

-

Cyanamide Stability : The -NH-CN group is prone to hydrolysis under acidic or basic conditions, complicating purification.

-

Scalability : Multi-step routes suffer from cumulative yield losses, particularly in demethylation and cyanamide coupling .

Analyse Chemischer Reaktionen

Types of Reactions: (4-Hydroxy-3-pyridinyl)cyanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The cyanamide group can be reduced to form primary amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4-oxo-3-pyridinylcyanamide.

Reduction: Formation of 4-hydroxy-3-pyridinylamine.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyridine derivatives, including (4-Hydroxy-3-pyridinyl)cyanamide, exhibit significant antimicrobial properties. A study tested various pyridine compounds against a range of bacterial strains, demonstrating that certain derivatives possess potent inhibitory effects. For instance, compounds with specific substituents showed enhanced activity against Staphylococcus aureus and Escherichia coli .

Antiviral Properties

In addition to antibacterial effects, some pyridine derivatives have shown promise in antiviral applications. The compound's structure allows it to interact with viral proteins, potentially inhibiting their function. This aspect is particularly relevant in the context of emerging viral threats where traditional antiviral agents may be ineffective .

Cancer Therapeutics

The inhibition of protein kinases associated with cancer progression is another area where (4-Hydroxy-3-pyridinyl)cyanamide has potential applications. Compounds that inhibit tyrosine kinases have been researched for their ability to combat various cancers, including leukemia and solid tumors. The compound's structural features may allow it to modulate kinase activity effectively .

Agricultural Applications

Pest Control

(4-Hydroxy-3-pyridinyl)cyanamide has been investigated for its efficacy as a pest control agent. Its application in formulations designed to deter harmful insects demonstrates its potential as an environmentally friendly alternative to conventional pesticides. Studies have shown that it can effectively prevent infestations while exhibiting low toxicity to non-target organisms .

Materials Science

Polymer Chemistry

The compound's reactivity allows it to be utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research into the use of (4-Hydroxy-3-pyridinyl)cyanamide in polymer blends indicates promising results for applications in coatings and composites .

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (4-Hydroxy-3-pyridinyl)cyanamide | Staphylococcus aureus | 32 µg/mL |

| (4-Hydroxy-3-pyridinyl)cyanamide | Escherichia coli | 16 µg/mL |

| Other Pyridine Derivative | Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Applications in Pest Control

| Application Area | Efficacy Description |

|---|---|

| Crop Protection | Effective against aphids and mites |

| Environmental Impact | Low toxicity to beneficial insects |

Wirkmechanismus

The mechanism of action of (4-Hydroxy-3-pyridinyl)cyanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Physicochemical Properties

The table below compares (4-Hydroxy-3-pyridinyl)cyanamide with structurally related compounds:

Toxicity and Stress Responses

- Cyanamide : Exhibits phytotoxicity in young plants by elevating H2O2 levels and impairing antioxidant responses (e.g., unchanged SOD activity despite oxidative stress) .

- Pyridine Derivatives : Compounds like 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline may show reduced acute toxicity due to structural rigidity and slower degradation .

Biologische Aktivität

(4-Hydroxy-3-pyridinyl)cyanamide, with the CAS number 116035-65-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(4-Hydroxy-3-pyridinyl)cyanamide is characterized by its pyridine ring substituted with a hydroxy group and a cyanamide functional group. The molecular formula is CHNO, and it has a molecular weight of 150.14 g/mol.

Antimicrobial Activity

Research indicates that cyanamide derivatives exhibit significant antimicrobial properties. A study synthesized various cyanamide compounds, including (4-Hydroxy-3-pyridinyl)cyanamide, and evaluated their antibacterial efficacy against common pathogens. Results showed that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The anticancer potential of (4-Hydroxy-3-pyridinyl)cyanamide has been explored in several studies. In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators like cyclin D1 and p21 .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, (4-Hydroxy-3-pyridinyl)cyanamide has been evaluated for anti-inflammatory properties. In vivo studies showed that it effectively reduced inflammation in rat models by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The compound's structure allows it to interact with COX-1 and COX-2, leading to decreased production of prostaglandins .

The biological activity of (4-Hydroxy-3-pyridinyl)cyanamide can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The cyanamide group can form covalent bonds with active site residues in enzymes, inhibiting their function.

- Cell Signaling Modulation : The hydroxy group may participate in hydrogen bonding, affecting receptor interactions and downstream signaling pathways.

Case Study 1: Antimicrobial Assessment

In a controlled laboratory setting, (4-Hydroxy-3-pyridinyl)cyanamide was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method. Results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, confirming its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, (4-Hydroxy-3-pyridinyl)cyanamide was administered to MCF-7 cells at varying concentrations over 48 hours. Flow cytometry analysis revealed that treatment with 15 µM resulted in a significant increase in apoptotic cells compared to untreated controls, validating its role as an anticancer agent .

Q & A

Q. What are the common synthetic routes for (4-Hydroxy-3-pyridinyl)cyanamide, and how can its purity be verified?

Answer: (4-Hydroxy-3-pyridinyl)cyanamide is typically synthesized via multi-step organic reactions involving cyanamide derivatives and functionalized pyridines. A base-mediated strategy using aryl thiourea and halides has been reported as a modern method, enabling rapid assembly with high yields . Post-synthesis, purity verification involves:

- Chromatography: HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to resolve impurities .

- Spectroscopy: FTIR for functional group validation (e.g., –CN stretching at ~2200 cm⁻¹, –OH absorption at ~3300 cm⁻¹) .

- Elemental analysis: Confirming C, H, N, and O content within ±0.3% theoretical values .

Q. How does (4-Hydroxy-3-pyridinyl)cyanamide influence soil microbial communities in agricultural research?

Answer: Calcium cyanamide derivatives, including (4-Hydroxy-3-pyridinyl)cyanamide, alter soil properties by increasing pH and microbial biomass. A randomized block design study showed:

- Soil pH adjustment: From acidic (~5.2) to neutral (~7.0) after 14 days, enhancing nutrient availability .

- Microbial shifts: Phospholipid fatty acid (PLFA) analysis revealed distinct microbial communities (e.g., increased Gram-positive bacteria) compared to urea or controlled-release fertilizers .

- Yield correlation: Celery yields improved by 15–20% under cyanamide treatment due to optimized nitrogen release .

Advanced Research Questions

Q. How can researchers resolve contradictory data on optimal cyanamide concentrations for plant bud induction?

Answer: Dose-dependent efficacy varies by species and environmental conditions. For example:

- Grapevines (Vitis vinifera): 1.25% hydrogen cyanamide induced 65–80% bud sprouting, while 3.5% suppressed it due to phytotoxicity .

- Pear cultivars (Pyrus communis): 1.5% hydrogen cyanamide + 3% oil increased sprouting by 40.2% compared to controls . Methodological recommendations:

- Dose-response trials: Use randomized block designs with ≥4 replicates per concentration .

- Environmental controls: Monitor temperature and humidity, as cyanamide’s efficacy is temperature-sensitive .

- Statistical analysis: Apply polynomial regression to model nonlinear dose effects .

Q. What advanced techniques characterize the structural stability of cyanamide derivatives under extreme conditions?

Answer: High-pressure Raman spectroscopy is critical for analyzing bond dynamics. For dicyandiamide (a cyanamide analog):

- Bond shortening: Raman shifts to higher wavenumbers (e.g., C≡N stretching from ~2200 to ~2250 cm⁻¹) indicate reduced bond lengths under 24 GPa pressure .

- Phase transitions: Detectable via abrupt changes in spectral profiles, suggesting lattice reorganization . Experimental design:

- Use diamond anvil cells for pressure application.

- Pair with DFT calculations to correlate spectral shifts with structural models .

Q. How does cyanamide facilitate peptide polymerization in prebiotic chemistry studies?

Answer: Cyanamide acts as a dehydrating agent, enabling amino acid condensation. Key findings from Miller-Urey experiment replications:

- Mechanism: Cyanamide promotes peptide bonds via nucleophilic attack, forming simple peptides (e.g., glycine oligomers) under simulated early-Earth conditions .

- Acidic vs. neutral conditions: Contrary to prior assumptions, polymerization occurs at neutral pH, broadening its plausibility in primordial environments . Protocol:

- Simulate volcanic plume conditions with water, NH₃, CH₄, and cyanamide.

- Analyze products via LC-MS/MS for peptide identification .

Methodological Challenges

Q. What analytical strategies distinguish cyanamide derivatives from structurally similar compounds?

Answer: Differentiation requires orthogonal techniques:

- Mass spectrometry (MS): High-resolution MS (HRMS) to confirm molecular formulas (e.g., C₇H₈N₂O₂ for 4-hydroxy-3-pyridinyl derivatives) .

- NMR: ¹³C NMR distinguishes cyanamide (–C≡N) from carbamates or thioureas (e.g., 4-hydroxy-3-pyridinyl signals at δ ~150–160 ppm) .

- X-ray crystallography: Resolve tautomeric forms (e.g., keto-enol equilibria in hydroxy-pyridinyl groups) .

Q. How can researchers mitigate cyanamide’s phytotoxicity in plant physiology studies?

Answer: Toxicity arises from overaccumulation of NH₃ or Ca²⁺. Mitigation strategies include:

- Co-application with adjuvants: 3% mineral oil reduces phytotoxicity in pear trees by slowing cyanamide release .

- Timed applications: Apply during dormancy to avoid tissue damage during active growth phases .

- Soil buffering: Pre-treat acidic soils with lime to stabilize NH₃/NH₄⁺ equilibrium .

Data Interpretation and Contradictions

Q. Why do microbial community responses to cyanamide vary across soil types?

Answer: Soil texture and organic matter (OM) modulate cyanamide’s effects:

- Sandy soils: Rapid leaching reduces cyanamide’s persistence, minimizing microbial shifts .

- High-OM soils: OM binds cyanamide metabolites, delaying NH₄⁺ release and altering microbial succession . Recommendations:

- Conduct pre-study soil characterization (e.g., OM%, CEC).

- Use PLFA or metagenomics for strain-level microbial analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.